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Compound of Interest

Compound Name: Allylescaline hydrochloride

Cat. No.: B591799 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Allylescaline hydrochloride. Due to the limited public availability of complete, raw

spectroscopic data for this specific compound, this document synthesizes information from

various sources, including analogous compounds and general principles of spectroscopic

analysis for phenethylamines. All quantitative data found is presented in structured tables, and

detailed experimental protocols, where available, are provided.

Chemical and Physical Properties
Property Value Source

Chemical Name

3,5-dimethoxy-4-(2-propen-1-

yloxy)-benzeneethanamine,

monohydrochloride

[1]

CAS Number 39201-76-8 [1][2]

Molecular Formula C₁₃H₁₉NO₃ • HCl [1]

Molecular Weight 273.8 g/mol [1]

Formulation Crystalline solid [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for Allylescaline hydrochloride are not readily available in the

public domain. However, based on the structure of the molecule, the following table outlines the

expected chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for Allylescaline Hydrochloride

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Ar-H 6.5 - 7.0 s

=CH- 5.8 - 6.2 m

=CH₂ 5.0 - 5.4 m

O-CH₂- (allyl) 4.4 - 4.6 d

O-CH₃ 3.7 - 3.9 s

Ar-CH₂- 2.8 - 3.2 t

-CH₂-NH₃⁺ 3.0 - 3.4 t

-NH₃⁺ 7.5 - 8.5 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for Allylescaline Hydrochloride
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Carbon Predicted Chemical Shift (ppm)

C-O (aromatic) 145 - 155

C-N (aromatic) 130 - 140

CH (aromatic) 100 - 110

=CH- 130 - 135

=CH₂ 115 - 120

O-CH₂- (allyl) 68 - 72

O-CH₃ 55 - 60

Ar-CH₂- 30 - 35

-CH₂-NH₃⁺ 40 - 45

Infrared (IR) Spectroscopy
A specific IR spectrum for Allylescaline hydrochloride is not publicly available. The following

table summarizes the expected characteristic absorption bands based on the functional groups

present in the molecule.

Table 3: Predicted IR Absorption Bands for Allylescaline Hydrochloride

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

N-H (amine salt) Stretch 2800 - 3200 (broad)

C-H (aromatic) Stretch 3000 - 3100

C-H (aliphatic) Stretch 2850 - 3000

C=C (aromatic) Stretch 1580 - 1620

C=C (alkene) Stretch 1640 - 1680

C-O (ether) Stretch 1000 - 1300

N-H (amine salt) Bend 1500 - 1600
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Mass Spectrometry (MS)
While a specific mass spectrum for Allylescaline hydrochloride is not publicly available, GC-

MS data for the freebase form is mentioned in several databases.[3][4] The fragmentation

pattern would be influenced by the phenethylamine backbone and the substituents.

Table 4: Predicted Mass Spectrometry Data for Allylescaline (Freebase)

Parameter Value

Molecular Ion (M⁺) m/z 237

Major Fragment Ions
Expected fragments from benzylic cleavage and

loss of the allyl group.

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Allylescaline hydrochloride
are not published. However, the following are general methodologies commonly employed for

the analysis of phenethylamine compounds.

NMR Spectroscopy
Sample Preparation: A sample of Allylescaline hydrochloride would be dissolved in a

suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to

acquire ¹H and ¹³C spectra.

Data Acquisition: Standard pulse sequences would be used for both ¹H and ¹³C NMR. For

¹³C NMR, proton decoupling is typically employed.

IR Spectroscopy
Sample Preparation: As a solid, Allylescaline hydrochloride would typically be prepared as

a KBr (potassium bromide) pellet or as a mull in an oil such as Nujol.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.
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Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically

4000 - 400 cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation: For GC-MS analysis of the freebase, a solution of Allylescaline
hydrochloride would be basified and extracted with an organic solvent. Derivatization with

an agent like trifluoroacetic anhydride (TFAA) is a common practice for improving the

chromatographic properties of phenethylamines.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) would be

used.

Data Acquisition: The sample would be injected into the GC, where it is vaporized and

separated on a capillary column. The separated components then enter the mass

spectrometer, where they are ionized (typically by electron ionization) and fragmented. The

mass-to-charge ratio of the fragments is then measured.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Allylescaline hydrochloride.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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